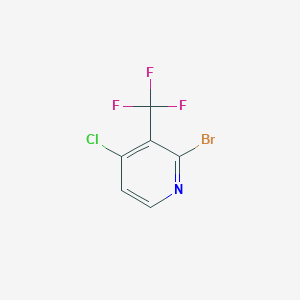

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-4-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPWMGQYHMBRQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901244460 | |

| Record name | Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211541-07-9 | |

| Record name | Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-bromo-4-chloro-3-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901244460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method Overview

The synthesis typically begins with a pyridine core, which undergoes selective halogenation to introduce bromine and chlorine atoms at specific positions. This process is often facilitated by halogenating agents such as bromine and chlorine gases, in the presence of catalysts like iron or iron salts to enhance regioselectivity.

Reaction Conditions

- Reagents: Bromine (Br₂), Chlorine (Cl₂)

- Catalysts: Iron(III) chloride or iron powder

- Solvent: Often performed in inert solvents such as acetic acid or dichloromethane

- Temperature: Controlled, generally between 0°C and 50°C to favor regioselectivity

- Reaction Time: Varies from minutes to hours depending on scale

Reaction Scheme

Pyridine derivative + Br₂ + Cl₂ → 2-Bromo-4-chloro-pyridine (regioselective halogenation)

Research Findings

A study indicates that regioselective halogenation can be achieved by controlling reaction parameters, with yields exceeding 80% under optimized conditions. The use of Lewis acids or radical initiators can further improve selectivity.

Trifluoromethylation Techniques

Method Overview

Introducing the trifluoromethyl group at the 3-position of pyridine involves electrophilic or nucleophilic trifluoromethylation reagents. Common reagents include trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or specialized reagents like Togni's reagent.

Reaction Conditions

- Reagents: Trifluoromethylating agents (e.g., CF₃I)

- Catalysts: Copper or silver salts often used as catalysts

- Base: Potassium carbonate or cesium carbonate

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Temperature: Usually between 25°C and 80°C

Reaction Scheme

Pyridine derivative + CF₃I → 3-(Trifluoromethyl)pyridine derivative

Research Findings

Studies demonstrate that trifluoromethylation can be achieved with yields ranging from 60% to 90%, depending on the reagent and conditions. The use of copper catalysis significantly enhances efficiency.

Integrated Synthesis Pathway

A typical industrial or laboratory synthesis combines halogenation and trifluoromethylation steps sequentially:

- Halogenation: Selective bromination and chlorination of pyridine to produce 2-bromo-4-chloro-pyridine.

- Trifluoromethylation: Functionalization at the 3-position using trifluoromethylating reagents under catalytic conditions.

Process Optimization

- Reaction Monitoring: NMR and GC-MS used to monitor regioselectivity and conversion rates.

- Purification: Chromatography or recrystallization techniques to isolate the final product with high purity.

Data Table: Summary of Preparation Methods

| Method | Reagents | Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Halogenation of pyridine | Br₂, Cl₂ | Fe or Fe salts | Acetic acid, DCM | 0–50°C | 80–95 | Regioselectivity controlled by temperature and catalysts |

| Trifluoromethylation | CF₃I, sulfonates | Cu or Ag salts | DMF, acetonitrile | 25–80°C | 60–90 | Catalytic efficiency varies with reagent choice |

| Sequential halogenation + trifluoromethylation | N/A | N/A | N/A | N/A | Varies | Optimized for industrial scale |

Notes on Research and Industrial Applications

- Research Advances: Recent studies highlight the development of catalytic systems that improve regioselectivity and yields, including microwave-assisted synthesis and flow chemistry.

- Industrial Relevance: Large-scale production employs continuous flow reactors, with process parameters optimized for safety and efficiency, minimizing by-products and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are used for oxidation reactions.

Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.

Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products

The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and various coupled products depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations such as substitution, oxidation, and coupling reactions.

Reactivity and Mechanisms

- The presence of halogen atoms allows for nucleophilic substitutions, while the trifluoromethyl group increases lipophilicity and stability of the resultant compounds. Typical reactions include:

- Substitution Reactions : Replacement of bromine or chlorine with nucleophiles like amines or thiols.

- Oxidation/Reduction : Transformation into pyridine N-oxides or removal of halogens.

- Cross-Coupling Reactions : Participation in Suzuki-Miyaura reactions to generate complex structures.

Biological Applications

Medicinal Chemistry

- 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine has been investigated for its potential as an inhibitor of LRRK2 kinase, which is associated with neurodegenerative diseases and certain cancers. Its structural characteristics allow it to interact effectively with biological targets, making it a candidate for drug development.

Bioactive Molecules

- The compound is also explored for its role in developing bioactive molecules that can modulate biological pathways. Its ability to engage with various biological systems highlights its importance in medicinal chemistry research.

Agrochemical Applications

Pesticide Development

- The compound's unique properties make it suitable for use in agrochemicals, particularly as a structural motif in the design of new pesticides. Its halogenated structure contributes to enhanced biological activity against pests while maintaining selectivity towards non-target organisms.

Industrial Applications

Specialty Chemicals Production

- In industrial settings, this compound is utilized in the production of specialty chemicals that require specific functional properties. Its application extends to materials science where it contributes to the development of new materials with tailored characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The presence of halogen and trifluoromethyl groups enhances its reactivity and allows it to participate in a wide range of chemical reactions. These interactions often involve the formation of covalent bonds with nucleophilic sites on target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Key Compounds:

This positional difference may influence reactivity in Suzuki-Miyaura couplings .

Table 1: Substituent Positions and Molecular Properties

| Compound | Substituents | Molecular Formula | Molecular Weight | Key Reactivity Notes |

|---|---|---|---|---|

| 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine | Br (2), Cl (4), CF₃ (3) | C₆H₂BrClF₃N | 264.44 (calc.) | High reactivity at 2-Br for coupling |

| 2-Bromo-3-chloro-6-(trifluoromethyl)pyridine | Br (2), Cl (3), CF₃ (6) | C₆H₂BrClF₃N | 264.44 (calc.) | Enhanced meta-directing effects |

| 5-Bromo-2-chloro-3-fluoropyridine | Br (5), Cl (2), F (3) | C₅H₂BrClFN | 210.43 | Lower steric hindrance at 3-position |

Functional Group Variations

4-(Bromomethyl)-2-chloro-5-(trifluoromethoxy)-3-(trifluoromethyl)pyridine (CAS: 1804620-17-4)

- Substituents: BrCH₂ (4-), Cl (2-), OCF₃ (5-), CF₃ (3-)

- Impact: The bromomethyl group introduces a reactive site for nucleophilic substitution, while the trifluoromethoxy group enhances lipophilicity, making this compound suitable for agrochemical applications (e.g., pesticides) .

2-Chloro-3-bromo-5-methylpyridine (CAS: 17282-03-0)

- Substituents: Cl (2-), Br (3-), CH₃ (5-)

- Comparison: The methyl group at the 5-position is electron-donating, contrasting with the electron-withdrawing CF₃ in the target compound. This difference affects aromatic electrophilic substitution rates and regioselectivity .

Biological Activity

2-Bromo-4-chloro-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a bromine atom, a chlorine atom, and a trifluoromethyl group, which contribute to its reactivity and functional versatility. Recent studies have indicated its potential as an inhibitor of various biological targets, particularly in the context of cancer and neurodegenerative diseases.

Inhibition of LRRK2 Kinase

Research has demonstrated that this compound acts as an inhibitor of LRRK2 kinase, which is implicated in several neurodegenerative diseases, including Parkinson's disease. The inhibition of this kinase has potential therapeutic implications, as it may help modulate the pathways involved in neurodegeneration .

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance, related pyridine derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could also possess antibacterial properties .

Case Study 1: LRRK2 Inhibition

In a study focusing on the structural activity relationship (SAR) of various pyridine derivatives, this compound was identified as a promising candidate for LRRK2 inhibition. The compound's structural modifications were systematically analyzed to optimize its inhibitory potency. The results indicated that specific substitutions on the pyridine ring significantly influenced the compound's efficacy .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial effects of halogenated pyridines. The study revealed that this compound exhibited significant antibacterial activity against several strains of bacteria, including MRSA. This finding highlights the compound's potential use in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-(trifluoromethyl)pyridine | Contains bromine and trifluoromethyl | Key intermediate in various chemical syntheses |

| 2-Chloro-4-(trifluoromethyl)pyridine | Chlorine instead of bromine | Different reactivity patterns due to chlorine |

| 5-Amino-2-(trifluoromethyl)pyridine | Amino group addition | Potential bioactive agent with distinct properties |

| 2-Bromo-5-cyano-pyridine | Cyano group addition | Different electronic properties affecting reactivity |

This table illustrates how variations in structure can lead to different biological activities and applications.

Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Similar compounds have been associated with toxicological effects upon inhalation, such as dizziness and fatigue. Understanding these safety aspects is essential for its application in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-4-chloro-3-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sequential halogenation and trifluoromethylation. For example, bromination at the 2-position of a pyridine precursor, followed by chlorination at the 4-position and trifluoromethylation at the 3-position. Key intermediates like 2-bromo-4-chloropyridine (CAS 1211582-91-0) or 4-chloro-2-(trifluoromethyl)pyridine (CAS 131748-14-6) can serve as starting points. Optimize yields by controlling stoichiometry (e.g., using N-bromosuccinimide for bromination) and temperature (e.g., 0–5°C for electrophilic substitutions). Catalysts like Pd(0) for cross-coupling may enhance trifluoromethylation efficiency.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts. For example, the deshielded proton adjacent to the trifluoromethyl group (δ ~8.5 ppm in pyridine derivatives) .

- 19F NMR : Confirm trifluoromethyl group integrity (δ ~-60 to -70 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 263.92 for C₆H₂BrClF₃N).

- IR : Detect C-F stretches (~1100–1250 cm⁻¹) and C-Br/C-Cl vibrations (500–800 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the bromo, chloro, and trifluoromethyl substituents influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group at the 3-position directs electrophilic attacks to the 4-position, while the bromo group at the 2-position acts as a leaving group in nucleophilic substitutions. Computational studies (e.g., DFT with B3LYP/6-31G*) can map electron density to predict reactivity . Experimentally, Suzuki-Miyaura couplings with aryl boronic acids at the 4-chloro position require Pd catalysts, while Buchwald-Hartwig aminations at the 2-bromo position may need ligands like XPhos .

Q. What computational methods are best suited to analyze the compound’s electronic properties and reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP or M06-2X with basis sets (e.g., 6-311++G**) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites .

- Solvent Effects : Include implicit solvation models (e.g., PCM) to simulate reaction environments .

- Transition State Analysis : Employ Nudged Elastic Band (NEB) methods to identify activation barriers for halogen displacement reactions .

Q. How can discrepancies in reported synthetic yields be resolved through mechanistic studies?

- Methodological Answer :

- Kinetic Profiling : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates (e.g., brominated pyridine vs. over-chlorinated byproducts) .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to trace pathways (e.g., confirm trifluoromethyl group stability under acidic conditions) .

- Catalyst Screening : Test Pd, Ni, or Cu catalysts to optimize cross-coupling efficiency and suppress side reactions (e.g., homocoupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.